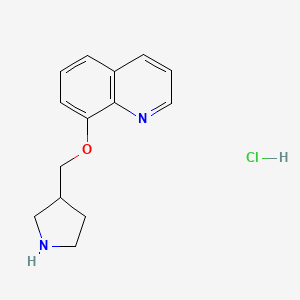

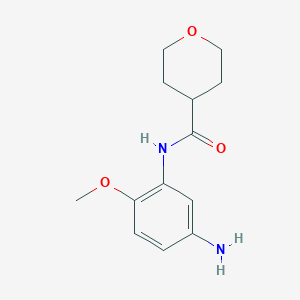

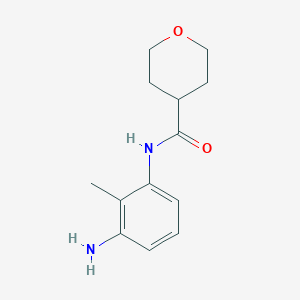

N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Descripción general

Descripción

N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as NAMTPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is an amide of N-methyl-2-methylphenyl-4-pyran-2-carboxylic acid and has a molecular weight of 229.32 g/mol. NAMTPC is an important building block for the synthesis of other compounds, and has been investigated for its pharmacological properties.

Aplicaciones Científicas De Investigación

Molecular Synthesis and Characterization

The synthesis of related compounds, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, involves multi-component reactions and is characterized using techniques like FT-IR, NMR, and X-ray diffraction. These compounds, due to their structure, show potential in non-linear optical properties and could have implications in cancer treatment through interactions with tubulin and inhibition of its polymerization (Jayarajan et al., 2019).

Analytical and Quality Control Techniques

In analytical chemistry, related compounds like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine are separated using nonaqueous capillary electrophoresis. This technique, effective in quality control, separates substances based on their electrolytic properties and is crucial for ensuring the purity and quality of pharmaceutical compounds (Ye et al., 2012).

Solid Form Selection for Pharmaceuticals

The stability of pharmaceutical compounds is vital. For compounds like 4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid, selecting a stable solid form is crucial for its effectiveness. This involves detailed solid-state characterization and stability assessments to ensure the compound remains effective under various conditions (Kojima et al., 2008).

Synthesis of Diverse Chemical Libraries

Creating libraries of chemical compounds, like the 90 carboxamide-containing oxepines and pyrans, involves strategic synthesis and diversification. This process broadens the scope of available compounds for various applications, including potential medicinal uses (Mao et al., 2008).

Stability Studies of Pharmaceutical Compounds

For drugs like bortezomib, stability under clinical conditions is a significant concern. Studies involve analyzing the degradation products and the factors affecting the stability, which is crucial for ensuring the efficacy and safety of the drug in clinical settings (Bolognese et al., 2009).

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-11(14)3-2-4-12(9)15-13(16)10-5-7-17-8-6-10/h2-4,10H,5-8,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBIMWSJFKKMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

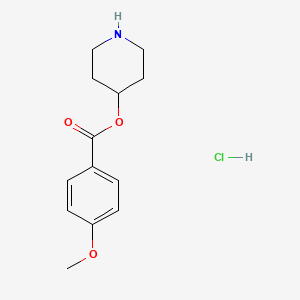

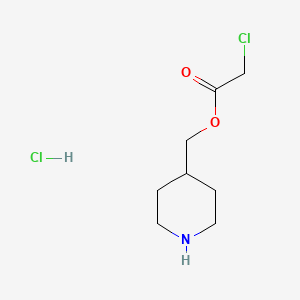

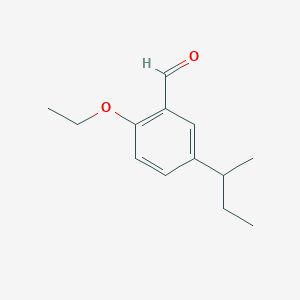

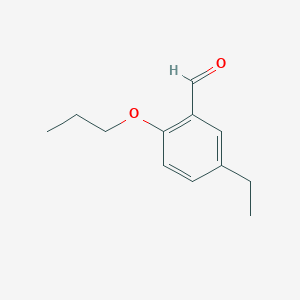

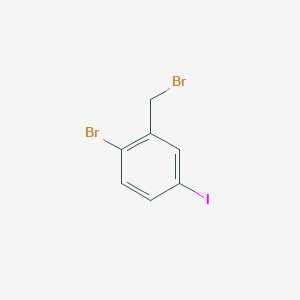

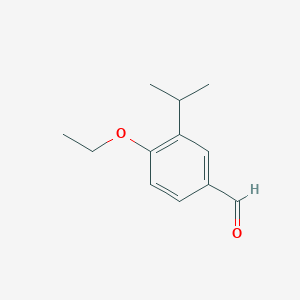

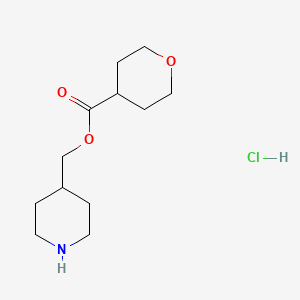

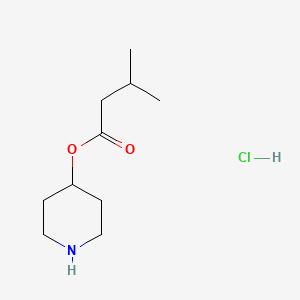

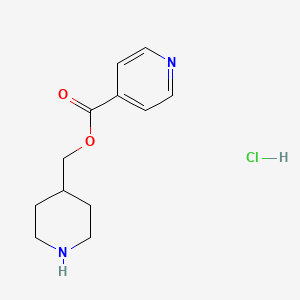

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)

![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)

![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)